2-(7,7-dimethyl-2,5-dioxo-4-phenyl-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
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Overview
Description
2-(7,7-DIMETHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE is a complex organic compound that features a unique combination of quinoline and benzothiophene structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,7-DIMETHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE typically involves multi-step organic reactions. The starting materials often include substituted quinolines and benzothiophenes, which undergo various reactions such as cyclization, condensation, and nitrile formation under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using oxidizing agents like potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound might exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the structure to enhance these activities and study their mechanisms of action.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features might interact with specific biological targets, making it a candidate for therapeutic applications.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, in a biological context, it might bind to enzymes or receptors, altering their activity and leading to a therapeutic effect. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Compounds with similar quinoline structures, such as chloroquine or quinine.
Benzothiophene Derivatives: Compounds with benzothiophene structures, such as raloxifene or zileuton.
Uniqueness
What sets 2-(7,7-DIMETHYL-2,5-DIOXO-4-PHENYL-1,2,3,4,5,6,7,8-OCTAHYDROQUINOLIN-1-YL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBONITRILE apart is its combination of both quinoline and benzothiophene moieties, which might confer unique chemical and biological properties not seen in simpler analogs.
Properties
Molecular Formula |
C26H26N2O2S |
---|---|
Molecular Weight |
430.6 g/mol |
IUPAC Name |
2-(7,7-dimethyl-2,5-dioxo-4-phenyl-3,4,6,8-tetrahydroquinolin-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile |
InChI |
InChI=1S/C26H26N2O2S/c1-26(2)13-20-24(21(29)14-26)18(16-8-4-3-5-9-16)12-23(30)28(20)25-19(15-27)17-10-6-7-11-22(17)31-25/h3-5,8-9,18H,6-7,10-14H2,1-2H3 |
InChI Key |
IHGYYADFBJAGFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2C3=C(C4=C(S3)CCCC4)C#N)C5=CC=CC=C5)C(=O)C1)C |
Origin of Product |
United States |
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